N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes an indole moiety, a dimethylamino group, and a dioxo-dihydro-isoindole framework. The unique combination of these functional groups imparts the compound with a range of chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Room temperature to 40°C
Catalyst: N,N-Dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt)
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often facilitated by strong bases like sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium
Reduction: LiAlH₄ in anhydrous ether
Substitution: NaH in DMF
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted amides or amines
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with various molecular targets. The indole moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity . Additionally, the compound’s ability to form stable amide bonds allows it to interact with proteins and enzymes, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Shares the indole moiety and is used in similar biological applications.
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Another indole derivative with applications in medicinal chemistry.
Uniqueness
N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H26N4O3 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C24H26N4O3/c1-27(2)12-5-11-25-22(29)16-8-9-19-20(14-16)24(31)28(23(19)30)13-10-17-15-26-21-7-4-3-6-18(17)21/h3-4,6-9,14-15,26H,5,10-13H2,1-2H3,(H,25,29) |
InChI Key |
HKRRQIWASUZOKR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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